2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride
Description
2-[(4-Chloro-2-nitrophenyl)amino]benzoyl chloride is a benzoyl chloride derivative featuring a substituted aniline moiety. The compound contains a benzoyl chloride group (-COCl) attached to a benzene ring, which is further substituted with a 4-chloro-2-nitroaniline group. This structure confers unique reactivity due to the electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents on the aromatic ring, which influence its electrophilicity and stability. The benzoyl chloride group enables it to act as an acylating agent in organic synthesis, particularly in the formation of amides and esters .
For example, similar compounds like 2-(trifluoromethyl)benzoyl chloride and 2-(chlorothio)-benzoyl chloride are synthesized through functionalization of benzoyl chloride with specific substituents .
Properties
IUPAC Name |
2-(4-chloro-2-nitroanilino)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-8-5-6-11(12(7-8)17(19)20)16-10-4-2-1-3-9(10)13(15)18/h1-7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFYDBBXMLHDTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalytic System
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Catalyst : Ring-palladium compounds (e.g., palladacycles) or Pd(OAc)₂, optimized at 0.0003–0.0009 mol% relative to the substrate.
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Base : Potassium carbonate (1.8–2.2 mol equivalents) maintains a weakly basic pH (8–10), facilitating deprotonation and coupling efficiency.
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Solvent : Aqueous systems with phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance solubility of aromatic substrates.
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Temperature : 90–100°C under reflux ensures kinetic control while minimizing decomposition.
Example Protocol :
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Combine o-chloronitrobenzene (1 equiv), 2-chlorobenzoyl chloride (1.1–1.5 equiv), tetrabutylammonium bromide (0.2–0.8 equiv), and Pd catalyst in H₂O.
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Heat at 95°C for 12–24 hours.
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Extract with dichloromethane, dry (MgSO₄), and concentrate.
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Recrystallize from ethanol to isolate the product (yield: 80–85%).
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient 4-chloro-2-nitroaniline undergoes NAS with 2-aminobenzoyl chloride under controlled conditions. The nitro group’s meta-directing effect positions the amine nucleophile at the ortho site relative to the chloride.
Optimization Parameters
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Solvent : Dimethylformamide (DMF) or acetonitrile, promoting polar transition states.
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Temperature : 60–80°C balances reaction rate and side-product formation.
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Stoichiometry : A 10% excess of 2-aminobenzoyl chloride ensures complete substitution.
Typical Yield : 70–75%, with purity >95% after silica gel chromatography.
Chlorination of Carboxylic Acid Intermediates
A two-step approach first synthesizes 2-[(4-Chloro-2-nitrophenyl)amino]benzoic acid , followed by acyl chloride formation.
Step 1: Synthesis of Benzoic Acid Intermediate
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Reactants : 4-Chloro-2-nitroaniline and anthranilic acid undergo acid-catalyzed condensation.
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Conditions : Reflux in ethanol with H₂SO₄ (2–5 mol%) for 6–8 hours.
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Isolation : Precipitation upon cooling, filtration, and washing with cold ethanol yield the intermediate (85–90% purity).
Step 2: Acyl Chloride Formation
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Chlorinating Agents : Thionyl chloride (SOCl₂) or oxalyl chloride (2–3 equiv) in anhydrous dichloromethane.
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Reaction Time : 2–4 hours at 40–50°C.
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Workup : Remove excess reagent via rotary evaporation, yielding the title compound as a yellow solid (95% purity, 90% yield).
Comparative Analysis of Methods
| Parameter | Palladium-Catalyzed | NAS | Chlorination Route |
|---|---|---|---|
| Yield (%) | 80–85 | 70–75 | 85–90 |
| Purity (%) | ≥98 | ≥95 | ≥95 |
| Reaction Time (h) | 12–24 | 8–12 | 8–12 (total) |
| Scalability | High | Moderate | High |
| Cost Efficiency | Moderate (Pd catalyst) | High | High |
Key Observations :
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Palladium-based methods offer superior yields but require costly catalysts.
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The chlorination route, while efficient, demands strict anhydrous conditions to prevent hydrolysis.
Industrial-Scale Considerations
For bulk production, the Palladium-Catalyzed method is preferred due to its scalability and reproducibility. Phase-transfer catalysts mitigate solubility challenges, and aqueous reaction media reduce organic waste. Post-synthesis purification employs:
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Liquid-Liquid Extraction : Dichloromethane/water partitioning removes inorganic salts.
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Recrystallization : Ethanol or petroleum ether yields high-purity product (≥98%).
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Hydrolysis: The compound can undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted benzoyl derivatives.
Reduction Reactions: The major product is 2-[(4-Chloro-2-aminophenyl)amino]benzoyl Chloride.
Hydrolysis: The major product is 2-[(4-Chloro-2-nitrophenyl)amino]benzoic acid.
Scientific Research Applications
Synthesis and Preparation
The synthesis of 2-[(4-Chloro-2-nitrophenyl)amino]benzoyl chloride typically involves the chlorination of 2-amino-4-chloronitrobenzoic acid, followed by acylation reactions. The methodologies used can vary, but they often include:
- Chlorination : Introduction of chlorine into the aromatic system.
- Acylation : Reaction with benzoyl chloride to form the desired compound.
Pharmaceutical Development
The compound is primarily used as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or selectivity against specific targets. Notable areas of interest include:
- Antimicrobial Agents : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Anticancer Research : Studies have shown potential anticancer activity, particularly through mechanisms involving cell cycle inhibition and apoptosis in cancer cell lines .
Agrochemical Applications
Due to its biological activity, this compound is also explored as a precursor in the development of agrochemicals, particularly fungicides and herbicides. Its derivatives may enhance crop protection against fungal pathogens.
Chemical Reagent
As a versatile reagent, it is employed in various chemical reactions such as:
- Nucleophilic Substitution Reactions : The presence of the benzoyl chloride moiety allows for nucleophilic attack by amines or alcohols to yield new compounds.
- Coupling Reactions : It can be used in coupling reactions to synthesize more complex organic molecules.
Antimicrobial Activity Study
A comparative study screened several halogenated phenyl compounds for their antimicrobial efficacy. The results indicated that derivatives of this compound showed promising results against Gram-positive bacteria, suggesting structural modifications could lead to enhanced efficacy .
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Less effective |
| Candida albicans | Moderately effective |
Anticancer Research
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. The mechanism appears to involve interaction with specific molecular targets related to cancer progression .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. The chloro and nitro groups play a crucial role in its reactivity, with the nitro group being particularly important for its electron-withdrawing properties .
Comparison with Similar Compounds
Benzoyl Chloride (C₆H₅COCl)
- Reactivity : Undergoes hydrolysis to benzoic acid, forms esters/alcohols via nucleophilic acyl substitution, and participates in Friedel-Crafts acylation .
- Applications : Used in tear gas, peroxide production, and pharmaceutical synthesis.
- Key Difference: Lacks the electron-withdrawing nitro and chloro groups, making it less reactive toward aromatic electrophilic substitution compared to 2-[(4-Chloro-2-nitrophenyl)amino]benzoyl chloride .
2-(Trifluoromethyl)benzoyl Chloride (C₇H₄ClF₃O)
- Structure : Benzoyl chloride with a trifluoromethyl (-CF₃) group at the ortho position.
- Reactivity: The -CF₃ group enhances electrophilicity of the carbonyl carbon, increasing acylation efficiency. Unlike the nitro group in the target compound, -CF₃ is a strong electron-withdrawing but non-nucleophilic substituent .
- Applications : Used in agrochemical and pharmaceutical intermediates.
4-(Chloroacetamido)nitrobenzene (C₈H₇ClN₂O₃)
- Structure : Acetamide derivative with nitro and chloro substituents.
- Reactivity : Functions as an acylating agent but with lower reactivity than benzoyl chloride derivatives due to the acetamide group. The nitro group directs electrophilic substitution to specific positions on the aromatic ring .
- Applications : Intermediate in dye and polymer synthesis.
2-(Chlorothio)-benzoyl Chloride (C₇H₄Cl₂OS)
- Structure : Benzoyl chloride with a chlorothio (-SCl) substituent.
- Reactivity : The -SCl group introduces sulfur-based reactivity, enabling thioester formation. This contrasts with the target compound’s nitro group, which primarily directs electronic effects .
- Applications : Specialty chemical for sulfur-containing polymers.
Reactivity and Stability
| Compound | Hydrolysis Rate | Acylation Efficiency | Stability in Moist Air |
|---|---|---|---|
| Benzoyl chloride | Moderate | High | Low (fumes readily) |
| This compound | Slow (due to steric hindrance) | Moderate (electron-withdrawing groups reduce electrophilicity) | Moderate (nitro group stabilizes against hydrolysis) |
| 2-(Trifluoromethyl)benzoyl chloride | Fast | Very high | Low |
| 4-(Chloroacetamido)nitrobenzene | Very slow | Low | High |
Notes:
- The nitro group in the target compound reduces hydrolysis susceptibility compared to unsubstituted benzoyl chloride but slows acylation due to steric and electronic effects .
- Trifluoromethyl derivatives exhibit higher reactivity in acylation but poorer stability due to the strong electron-withdrawing nature of -CF₃ .
Research Findings and Data Gaps
- However, analogous reactions (e.g., benzoylation of substituted anilines) suggest feasible pathways .
- Biological Activity: No data on biological interactions were found. In contrast, carboxamide derivatives of benzoyl chloride exhibit protein-binding properties, as seen in BSA interaction studies .
Biological Activity
2-[(4-Chloro-2-nitrophenyl)amino]benzoyl chloride, also known by its chemical structure C13H9ClN2O3, is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chloro and nitro group, which may influence its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C13H9ClN2O3
- CAS Number : 69414-55-7
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives of similar nitrophenyl compounds have shown effective inhibition against a range of pathogens including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Pyrazole derivative 7b | 0.22 - 0.25 | Staphylococcus aureus |
| Ciprofloxacin | 2 | E. coli |
These results suggest that the incorporation of nitro groups in aromatic compounds can enhance their antimicrobial efficacy due to increased electron-withdrawing properties, which may disrupt bacterial cell wall synthesis or function.
Cytotoxicity and Anticancer Potential
In vitro studies have indicated that similar compounds may possess cytotoxic properties against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For example, related benzamide derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit key enzymes involved in bacterial metabolism and cancer cell growth.
- Membrane Disruption : The lipophilic nature of chlorinated aromatic compounds allows them to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress within cells, contributing to their cytotoxic effects.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of various nitro-substituted benzamide derivatives against clinical isolates. The study found that certain derivatives exhibited significant activity with MIC values as low as 0.25 μg/mL against resistant strains of Staphylococcus aureus .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of related compounds on human cancer cell lines. Results indicated that these compounds could effectively induce apoptosis in cancer cells with IC50 values ranging from 10 μM to 30 μM .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : A multi-step synthesis is typically employed. For example, analogous benzoyl chloride derivatives are synthesized via nucleophilic aromatic substitution (e.g., coupling 4-chloro-2-nitroaniline with benzoyl chloride precursors) followed by chlorination using thionyl chloride (SOCl₂) under anhydrous conditions . Reaction parameters such as temperature (e.g., reflux in xylene at 140°C), solvent polarity, and stoichiometric ratios of reagents (e.g., 1:1.2 amine:benzoyl precursor) critically affect yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for nitro and chloro-substituted phenyl groups) and the amide NH proton (δ ~10.5 ppm). The benzoyl chloride carbonyl carbon appears at δ ~165–170 ppm .
- IR : Stretching vibrations for C=O (benzoyl chloride, ~1750 cm⁻¹), NO₂ (~1520 and 1350 cm⁻¹), and C-Cl (~750 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the nitro and chloro substituents .
Q. What are the common nucleophilic substitution reactions involving the benzoyl chloride moiety in this compound?
- Methodological Answer : The benzoyl chloride group undergoes nucleophilic acyl substitution with amines, alcohols, or thiols. For instance:
- Amidation : Reacting with primary/secondary amines (e.g., piperazine) in dichloromethane (DCM) at 0–25°C forms amide derivatives, critical in drug intermediate synthesis .
- Esterification : Treatment with alcohols (e.g., methanol) in the presence of a base (e.g., pyridine) yields esters, useful for probing solubility or derivatization .
- Thioester Formation : Reaction with thiols (e.g., ethanethiol) under basic conditions generates thioesters for studying enzyme-mimetic reactivity .
Advanced Research Questions
Q. What challenges arise in analyzing contradictory data from different synthetic approaches, and how can they be resolved?
- Methodological Answer : Contradictions in yield or product distribution often stem from differences in reaction conditions (e.g., solvent polarity, catalytic systems). For example:
- Case Study : A reported 5% yield in a DMF-mediated reaction vs. 20% in xylene highlights solvent effects on nitro group stability. Resolution involves controlled experiments (e.g., varying solvents while fixing other parameters) and kinetic monitoring (e.g., in situ FTIR).
- Statistical Tools : Design of Experiments (DoE) or response surface methodology (RSM) can optimize variables like temperature, catalyst loading, and reaction time .
Q. How can computational chemistry predict the reactivity of this compound in acylation reactions?
- Methodological Answer :
- DFT Calculations : Density Functional Theory (e.g., B3LYP/6-31G*) models the electrophilicity of the benzoyl chloride carbonyl carbon, predicting reactivity toward nucleophiles (e.g., amines vs. alcohols) .
- Molecular Dynamics (MD) : Simulates solvent effects on transition states, explaining why polar aprotic solvents (e.g., DMF) accelerate reactions compared to non-polar solvents .
- Docking Studies : Predicts binding affinity in biological systems (e.g., enzyme active sites), aiding in rational drug design .
Q. What strategies are effective in optimizing catalytic systems for reactions involving this compound?
- Methodological Answer :
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for Ullmann-type couplings) improve aryl-amide bond formation efficiency .
- Green Chemistry Approaches : Biocatalysts (e.g., lipases) in aqueous media reduce byproducts and enhance enantioselectivity in derivatization reactions .
- In Situ Monitoring : Techniques like ReactIR or HPLC track intermediate formation, enabling real-time adjustment of catalytic conditions (e.g., acid scavengers to prevent HCl-induced side reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
